3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid
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Overview
Description
3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid is an organic compound characterized by the presence of chlorophenyl and sulfonyl groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 4-chlorobenzenesulfonyl chloride.
Formation of Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form a sulfonamide intermediate.
Coupling Reaction: This intermediate is then coupled with a propanoic acid derivative under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the starting materials are mixed and reacted under controlled temperatures and pressures.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of sulfonyl groups on biological systems. It may serve as a model compound for understanding the interactions between sulfonyl-containing drugs and their targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of chlorophenyl and sulfonyl groups suggests possible applications in the development of anti-inflammatory or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl groups may enhance the compound’s binding affinity to hydrophobic pockets within biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Chlorobenzenesulfonamide: Contains the sulfonyl group but lacks the propanoic acid backbone.
2-(4-Chlorophenyl)propanoic acid: Similar structure but with different positioning of the chlorophenyl group.
Uniqueness
3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid is unique due to the combination of chlorophenyl and sulfonyl groups attached to a propanoic acid backbone. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-11-3-1-10(2-4-11)9-14(15(19)20)18-23(21,22)13-7-5-12(17)6-8-13/h1-8,14,18H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKIFDZRLANKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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